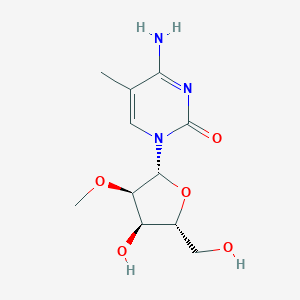

5-Méthyl-2'-O-méthylcytidine

Vue d'ensemble

Description

La 5-méthyl-2'-O-méthylcytidine est un nucléoside modifié qui a été retrouvé dans divers organismes, y compris les bactéries, les archées et les eucaryotes. Il s'agit d'un dérivé de la cytidine, où la base cytosine est méthylée en position 5 et le sucre ribose est méthylé en position 2'-O. Ce composé joue un rôle important dans la régulation de l'expression génique et de la stabilité de l'ARN.

Applications De Recherche Scientifique

La 5-méthyl-2'-O-méthylcytidine a plusieurs applications en recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de la this compound implique son incorporation dans les molécules d'ARN, où elle affecte la stabilité et la fonction de l'ARN. Les groupes méthyles en position 5 de la base cytosine et en position 2'-O du sucre ribose renforcent les interactions d'empilement de bases et augmentent la stabilité thermique de l'ARN. Cette modification peut influencer l'épissage de l'ARN, la traduction et la dégradation, régulant ainsi l'expression génique et les fonctions cellulaires .

Mécanisme D'action

Target of Action

5-Methyl-2’-o-methylcytidine is a purine nucleoside analogue . The primary targets of this compound are RNA molecules, including ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA) . These RNA molecules play crucial roles in protein synthesis and gene regulation.

Mode of Action

The compound interacts with its targets by adding a methyl group to the carbon-5 position of the cytosine base . This methylation process is catalyzed by specific enzymes, where a cysteine residue on the enzyme’s PCQ motif creates a nucleophilic attack at carbon 6 on the cytosine nucleotide that is to be methylated . S-Adenosylmethionine then donates a methyl group to carbon 5 .

Biochemical Pathways

The methylation of cytosine in RNA molecules affects various biochemical pathways. It regulates gene transcription and takes several other biological roles . For instance, it can change the coding sequence, alter splicing patterns, or change RNA stability . It also contributes to translation fidelity and ribosome assembly .

Result of Action

The methylation of cytosine in RNA molecules by 5-Methyl-2’-o-methylcytidine can have significant molecular and cellular effects. It can alter gene expression, regulate protein synthesis, and influence cell growth and differentiation . In some cases, it may have antitumor activity, targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .

Analyse Biochimique

Biochemical Properties

5-Methyl-2’-o-methylcytidine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit IL-12 and IL-6 release induced by a toll-like receptor 9 (TLR9) agonist in mouse spleen cell cultures .

Cellular Effects

5-Methyl-2’-o-methylcytidine has significant effects on various types of cells and cellular processes. It is found in Huh7 cells infected with Zika virus, hepatitis C virus (HCV), poliovirus, or HIV-1 provirus but not uninfected Huh7 cells .

Molecular Mechanism

5-Methyl-2’-o-methylcytidine exerts its effects at the molecular level through various mechanisms. It stabilizes RNA structures by promoting base stacking and by increasing the thermal stability of hydrogen bonding with guanine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 5-méthyl-2'-O-méthylcytidine implique généralement la méthylation de la cytidine en position 5 de la base cytosine et en position 2'-O du sucre ribose. Une méthode courante consiste à utiliser des agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle en milieu basique. La réaction est généralement effectuée dans des solvants anhydres comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) pour éviter l'hydrolyse .

Méthodes de production industrielle

La production industrielle de la this compound peut être réalisée par synthèse chimique à grande échelle en utilisant des agents méthylants et des conditions similaires à ceux décrits ci-dessus. Le processus implique plusieurs étapes, y compris la protection et la déprotection des groupes fonctionnels, la purification par chromatographie et la cristallisation pour obtenir le produit final avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

La 5-méthyl-2'-O-méthylcytidine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former la 5-hydroxyméthyl-2'-O-méthylcytidine.

Réduction : Les réactions de réduction peuvent la convertir en dérivés de la cytidine.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium pour l'oxydation, et des réducteurs comme le borohydrure de sodium pour la réduction. Les réactions sont généralement effectuées à des températures et à des pH contrôlés pour garantir la sélectivité et le rendement .

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers dérivés méthylés et hydroxyméthylés de la cytidine, qui ont des activités biologiques et des propriétés distinctes .

Comparaison Avec Des Composés Similaires

Composés similaires

5-méthylcytidine : Similaire à la 5-méthyl-2'-O-méthylcytidine, mais sans la méthylation en 2'-O.

2'-O-méthylcytidine : Similaire, mais sans le groupe 5-méthyle sur la base cytosine.

5-hydroxyméthylcytidine : Un dérivé oxydé de la 5-méthylcytidine avec un groupe hydroxyméthyle en position 5.

Unicité

La this compound est unique en raison de la présence à la fois de groupes 5-méthyle et 2'-O-méthyle, qui confèrent des propriétés chimiques et biologiques distinctes. Ces modifications améliorent la stabilité et la fonctionnalité de l'ARN, ce qui en fait un outil précieux dans diverses applications de recherche et thérapeutiques .

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVRVGAACYEOQI-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595381 | |

| Record name | 5-Methyl-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113886-70-7 | |

| Record name | 5-Methyl-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

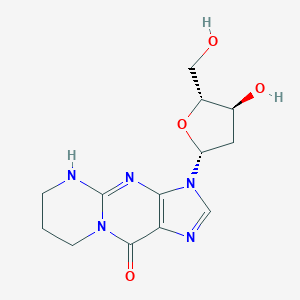

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

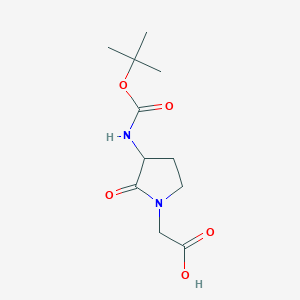

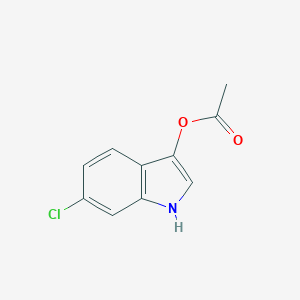

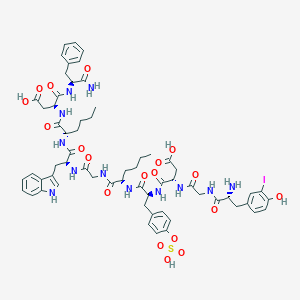

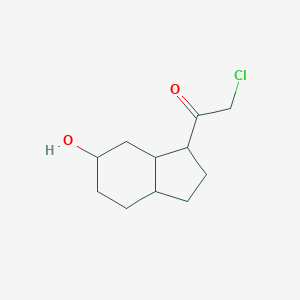

Feasible Synthetic Routes

Q1: How does the 2'-O-methylation in 5-methyl-2'-O-methylcytidine contribute to tRNA stability, especially in organisms living in extreme environments?

A1: The research paper highlights that 2'-O-methylation in m5Cm, alongside other modifications like N4-acetylation in N4-acetyl-2'-O-methylcytidine (ac4Cm) and N2-dimethylation in N2-dimethyl-2'-O-methylguanosine (m2(2)Gm), plays a crucial role in stabilizing the C3'-endo form of these nucleosides []. This stabilization leads to increased conformational rigidity, particularly in m5Cm []. This rigidity is particularly important for tRNAs in extremophile archaebacteria, as it helps maintain the tRNA's A-type conformation even at high temperatures []. This structural stability is essential for the tRNA to perform its function in protein synthesis under extreme conditions. In contrast, mesophile tRNAs, which exist in more temperate environments, utilize either base or ribose modifications, as these modifications are sufficient for stability at normal temperatures [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B40593.png)

![1-Methyl-1,3-dihydrobenzo[4,5]imidazo[1,2-c]thiazole](/img/structure/B40618.png)